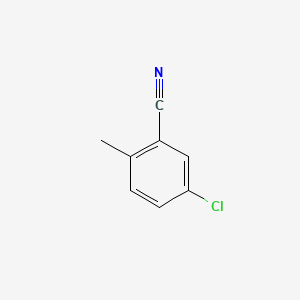
Chinolin-N-oxid-Hydrat
Übersicht
Beschreibung
Quinoline N-oxide hydrate forms complexes with lanthanide chloride.
Wissenschaftliche Forschungsanwendungen
Synthese von Antiparasitika
Chinolin-N-oxid-Hydrat dient als Ausgangsmaterial für die Synthese von Antiparasitika. Die direkte C–H-Alkenierung von Chinolin-N-oxiden ist eine vielversprechende Strategie zur Herstellung von Verbindungen mit potenziellen antiparasitären Eigenschaften . Dieser Prozess beinhaltet die Funktionalisierung des Chinolin-Gerüsts, die für die Konstruktion bioaktiver Moleküle entscheidend ist, die parasitäre Krankheiten bekämpfen können.
Scaffold-Hopping in der pharmazeutischen Chemie
Die Verbindung wird beim Scaffold-Hopping verwendet, einer Technik in der pharmazeutischen Chemie, die den Übergang zwischen verschiedenen heteroaromatischen Gerüsten ermöglicht . Dies ist besonders nützlich bei der Optimierung von pharmazeutischen Verbindungen, bei der Strukturmodifikationen zu verbesserter Wirksamkeit und Spezifität führen können.
Safety and Hazards
Quinoline N-oxide hydrate is classified as a combustible solid . It has a flash point of 235.4 °F (113 °C) - closed cup . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound . It should be stored away from air and oxidizing agents in a cool place with the container kept tightly closed in a dry and well-ventilated place .
Zukünftige Richtungen
Quinoline N-oxide hydrate is regarded as an important moiety observed in various bioactive compounds . Therefore, it is necessary to explore the routes for the synthesis of Quinoline N-oxides . The main focus of future research is to explore various procedures of synthesis of quinoline derivatives with good regioselectivity, to understand the extent of usefulness of those procedures through the study of scope of substrates and the reaction mechanisms of the processes .
Wirkmechanismus
Target of Action
It is known that quinoline n-oxide hydrate forms complexes with lanthanide chloride .
Mode of Action
Quinoline N-oxide hydrate interacts with its targets through a process known as oxidative dehydrogenative coupling . This process involves the formation of new carbon-carbon (C-C) bonds . The success of this broad-scope methodology hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .
Biochemical Pathways
The compound plays a role in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent .
Result of Action
It is known that the compound is used in the quantitative determination of nitrones .
Biochemische Analyse
Biochemical Properties
Quinoline N-oxide hydrate plays a significant role in biochemical reactions, particularly in the formation of complexes with lanthanide chloride . It is also used in the quantitative determination of nitrones using trifluoroacetic anhydride-sodium iodide reagent . The compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to form complexes with lanthanide chloride, which can affect the catalytic activity of certain enzymes .
Cellular Effects
Quinoline N-oxide hydrate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been used in the synthesis of promising antiparasitic drugs, indicating its potential impact on cellular processes . Additionally, it has been observed to interact with nucleophiles and electrophiles, which can lead to changes in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of Quinoline N-oxide hydrate involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s success in various biochemical reactions hinges on the combination of copper catalysis and activation by lithium fluoride or magnesium chloride . This broad-scope methodology allows for the transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles . These interactions at the molecular level contribute to its effects on cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoline N-oxide hydrate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Quinoline N-oxide hydrate is hygroscopic and should be stored away from air and oxidizing agents to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of Quinoline N-oxide hydrate vary with different dosages in animal models. At lower dosages, the compound may exhibit beneficial effects, such as its use in the synthesis of antiparasitic drugs . At higher dosages, it may exhibit toxic or adverse effects. It is essential to determine the threshold effects and optimal dosages to maximize its benefits while minimizing potential risks.
Metabolic Pathways
Quinoline N-oxide hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s ability to form complexes with lanthanide chloride and its use in the quantitative determination of nitrones indicate its involvement in specific metabolic reactions . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Quinoline N-oxide hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical applications.
Subcellular Localization
The subcellular localization of Quinoline N-oxide hydrate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
1-oxidoquinolin-1-ium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSWDTBBCIXCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214411 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64201-64-5 | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 1-oxide, monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the thermal behavior of quinoline N-oxide hydrate?
A1: The research paper investigates the thermal properties of both quinoline N-oxide hydrate and its deuterated analogue. While the abstract doesn't provide specific results, it suggests that the study examines how these compounds behave when subjected to changes in temperature. This could include analysis of melting points, dehydration temperatures, and potential phase transitions. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















